molecular formula C9H8ClN3O B153690 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 133902-66-6

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B153690
CAS No.: 133902-66-6
M. Wt: 209.63 g/mol
InChI Key: CAHIFLPAMJOAGI-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole-based compound with the molecular formula C₉H₈ClN₃O and a molecular weight of 209.04 g/mol (exact mass: 209.0356) . Its structure consists of a 1,2,3-triazole ring substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a hydroxymethyl (-CH₂OH) group. Key physicochemical properties include a Topological Polar Surface Area (TPSA) of 50.9 Ų and a hydrogen bond donor/acceptor count of 1/3, suggesting moderate polarity . The compound is commercially available (CAS: 133902-66-6) and serves as a versatile intermediate in medicinal chemistry, particularly in click chemistry-derived drug discovery .

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHIFLPAMJOAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377187
Record name [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133902-66-6
Record name [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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Preparation Methods

Reaction Mechanism and General Procedure

The most widely employed method for synthesizing [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves CuAAC, which facilitates regioselective formation of 1,4-disubstituted triazoles. The reaction proceeds via a stepwise mechanism:

  • Azide Preparation : 4-Chloroaniline is diazotized with sodium nitrite and HCl at 0–5°C, followed by azide formation using sodium azide.

  • Cycloaddition : The in situ-generated 4-chlorophenyl azide reacts with propargyl alcohol in a THF/water (1:1) mixture under catalytic CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%). The reaction typically completes within 12 hours at room temperature, yielding the target compound as a crystalline solid.

Key Parameters

  • Solvent System : Biphasic THF/water enhances reagent solubility while facilitating product isolation.

  • Catalyst Loading : Excess sodium ascorbate ensures reduction of Cu(II) to active Cu(I), critical for cycloaddition kinetics.

  • Yield : Reported yields range from 68–75% after column chromatography (hexane/ethyl acetate, 6:4).

Sonogashira Coupling-Mediated Synthesis

Sequential Alkynylation and Cyclization

An alternative route involves Sonogashira coupling to construct the triazole core (Figure 1):

  • Alkyne Activation : 4-Iodophenyl derivatives react with protected propargyl alcohols (e.g., TMS-propargyl) using Pd(PPh₃)₄ and CuI in triethylamine.

  • Deprotection and Cyclization : Subsequent TMS group removal with K₂CO₃ in methanol generates terminal alkynes, which undergo CuAAC with 4-chlorophenyl azides.

Advantages

  • Enables modular introduction of substituents on the triazole ring.

  • Achieves higher purity (≥98%) when combined with preparative HPLC.

Limitations

  • Multi-step synthesis reduces overall yield to 45–50%.

  • Requires stringent anhydrous conditions for palladium catalysis.

Functional Group Transformations

Hydroxymethyl Group Optimization

Post-synthetic modifications focus on enhancing the stability of the hydroxymethyl group:

  • Protection Strategies : Temporary silylation (e.g., TBSCl) prevents oxidation during purification.

  • Derivatization : The alcohol moiety undergoes Mitsunobu reactions to install ether linkages, expanding utility in drug discovery.

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 4H, Ar-H), 4.57 (s, 2H, CH₂OH).

  • IR : Broad O–H stretch at 3250 cm⁻¹, triazole C=N at 1550 cm⁻¹.

Industrial-Scale Production

Process Optimization for API Intermediates

Large-scale synthesis (≥1 kg) employs:

  • Continuous Flow Reactors : Minimize exothermic risks during azide formation.

  • Crystallization : Recrystallization from ethanol/water (3:1) achieves >99.5% purity, confirmed by HPLC.

Safety Considerations

  • Hazard Class : IRRITANT (skin and eye contact).

  • Waste Management : Copper residues are removed via chelating resins prior to aqueous disposal.

Emerging Methodologies

Photocatalytic Approaches

Recent advances utilize visible-light-mediated cycloadditions:

  • Catalyst : Eosin Y (0.5 mol%) under blue LED irradiation.

  • Benefits : Reduced metal contamination, compatible with heat-sensitive substrates.

Performance Metrics

  • Reaction Time : 6 hours vs. 12 hours for conventional CuAAC.

  • Yield : Comparable at 70–72%, but scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound can be explored for its potential as an antimicrobial agent.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound can be used as a scaffold for designing new drugs with improved efficacy and reduced side effects.

    Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

    Agriculture: The compound can be used in the formulation of agrochemicals to protect crops from pests and diseases.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic applications.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. The chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to structurally related triazole derivatives to highlight differences in substituents, biological activity, and applications.

Compound Molecular Formula Key Substituents Biological Activity Reference
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol C₉H₈ClN₃O -CH₂OH, 4-ClPh Building block for PROTACs, antimicrobial agents
1-(1-Benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol C₂₉H₂₂Cl₂BrN₄O -Benzyl, -BrPhNH, dual 4-ClPh Induces ROS/autophagy-dependent apoptosis in breast cancer models (IC₅₀: 8.2 μM)
Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol C₁₇H₁₄F₃N₃O -CF₃, -Ph Synthesized via CuAAC (yield: 91.5–96%); fluorinated analogs tested for bioactivity
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5b) C₂₁H₂₁ClN₃O₃ NSAID (ibuprofen) conjugate Selective COX-2 inhibitor (IC₅₀: 0.18 μM vs. COX-1 IC₅₀: >10 μM)
[1-[4-Chloranyl-3-(trifluoromethyl)phenyl]-1,2,3-triazol-4-yl]methanol C₁₀H₇ClF₃N₃O -CF₃, 3-ClPh Higher molecular weight (277.63 g/mol); electron-withdrawing groups alter reactivity

Physicochemical Properties

Property [1-(4-ClPh)-Triazol-4-yl]methanol Ethanol Analog () Trifluoromethyl Derivative ()
Molecular Weight 209.04 223.66 277.63
TPSA (Ų) 50.9 50.9 50.9
LogP (Predicted) 1.8 2.1 3.2
Hydrogen Bond Donors 1 1 1
  • The trifluoromethyl derivative () shows enhanced metabolic stability owing to fluorine’s electronegativity .

Biological Activity

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, with the CAS number 133902-66-6, is a triazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a variety of biological activities that are relevant to cancer research, antimicrobial properties, and other therapeutic applications. The following sections detail its biological activity, supported by research findings and data.

PropertyValue
Molecular FormulaC₉H₈ClN₃O
Molecular Weight209.63 g/mol
IUPAC NameThis compound
SMILESC1=CC(=CC=C1N2C=C(N=N2)CO)Cl

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Notably, research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Case Study: ZQL-4c and Related Compounds

A study investigating a derivative of the triazole class demonstrated significant inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced G2/M phase arrest and apoptosis by activating oxidative stress pathways and inhibiting the Notch-Akt signaling pathway . Although this particular study focused on a different derivative (ZQL-4c), it provides insights into the mechanism by which triazole derivatives may exert their anticancer effects.

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. Research indicates that this compound and its analogs can exhibit antifungal and antibacterial activities. These effects are attributed to their ability to disrupt cellular processes in microbial organisms.

The proposed mechanism involves the inhibition of specific enzymes critical for microbial survival. For instance, triazoles can interfere with the synthesis of ergosterol in fungal cell membranes, leading to increased permeability and cell death.

Pharmacological Implications

The diverse biological activities of this compound suggest its potential as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity against various diseases.

Q & A

Q. Optimization Strategies :

ParameterTypical RangeImpact on Yield/Purity
Catalyst loading5–10 mol% CuHigher loading accelerates kinetics but may increase byproducts
Reaction temperature25–60°CElevated temps reduce reaction time but risk decomposition
Solvent polarityLow (e.g., THF) vs. biphasicBiphasic systems improve triazole regiochemistry

How can structure-activity relationship (SAR) studies enhance the inhibitory activity of this compound against Notum carboxylesterase?

Advanced
SAR studies focus on modifying the triazole core and substituents to optimize binding to Notum’s active site:

  • Substituent variations :
    • 4-Chlorophenyl group : Essential for hydrophobic interactions; replacing Cl with bulkier halogens (e.g., Br) improves potency .
    • Methanol group : Oxidation to aldehyde or substitution with electron-withdrawing groups enhances electrophilicity, improving enzyme inhibition .
  • Methodological tools :
    • Enzymatic assays : Measure IC₅₀ using fluorescence-based substrates (e.g., methylumbelliferyl acetate) .
    • Crystallography : Co-crystallization with Notum (PDB: 6SJG) reveals hydrogen bonding between the triazole N3 and His⁴³⁸ .

Q. Example SAR Data :

DerivativeR GroupIC₅₀ (nM)
Parent compound-CH₂OH1200
4-Bromophenyl analog-Br450
Aldehyde derivative-CHO210

What spectroscopic and analytical techniques confirm the structural integrity of this compound?

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • Triazole C-H proton at δ 8.1–8.3 ppm (¹H NMR).
    • Methanol -OH proton at δ 4.8–5.2 ppm (broad, exchangeable) .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 224.1 (C₉H₈ClN₃O⁺) .
  • Melting point : 145–147°C (sharp range indicates purity) .

Q. Characterization Workflow :

Synthesis validation : Compare NMR with PubChem data (CID: 1135041).

Purity check : HPLC (C18 column, MeOH/H₂O gradient) to confirm >95% purity .

What mechanistic insights explain the pro-apoptotic effects of this compound in cancer models?

Advanced
In breast cancer models, derivatives induce apoptosis via:

  • ROS generation : Activates mitochondrial permeability transition pores, releasing cytochrome c .
  • Autophagy modulation : LC3-II/LC3-I ratio increases, indicating autophagosome formation .
  • In vivo validation : Xenograft models show tumor volume reduction by 60% at 50 mg/kg dosing .

Q. Experimental Design :

  • Cell lines : MDA-MB-231 (triple-negative breast cancer).
  • Assays :
    • Flow cytometry (Annexin V/PI staining) for apoptosis quantification.
    • Western blot for caspase-3 cleavage and Beclin-1 expression .

How can X-ray crystallography and computational modeling elucidate its binding mode with targets?

Q. Advanced

  • Crystallography :
    • Data collection : High-resolution (<1.8 Å) synchrotron data refined via SHELXL .
    • Key interactions : Triazole N2 coordinates with Cu²⁺ in enzyme active sites (e.g., Notum) .
  • Computational modeling :
    • Docking (AutoDock Vina) : Predicts binding affinity (ΔG ≈ -9.2 kcal/mol) .
    • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Q. Integrated Workflow :

Solve crystal structure → 2. Validate with docking → 3. Optimize substituents → 4. Re-test activity.

Notes

  • Contradictions : While CuAAC is standard, alternative catalysts (e.g., Ru) may alter regioselectivity but are less explored .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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